5-Bromo-2-ethoxybenzaldehyde

Lipophilicity Partition coefficient Chromatographic retention

Specify 5-Bromo-2-ethoxybenzaldehyde for synthetic sequences demanding enhanced lipophilicity. With logP 3.38 (+0.58 vs the 2-methoxy analog), this intermediate partitions efficiently into organic phases during extractive workup and provides distinct chromatographic retention for streamlined purification. Its 9.9% higher molar refractivity (52.0 vs 47.3 cm³) modulates steric and electronic properties in ortho-directed metalation and cross-coupling reactions. Available at ≥98% purity; contact us for bulk procurement.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 79636-94-5
Cat. No. B1267203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-ethoxybenzaldehyde
CAS79636-94-5
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)Br)C=O
InChIInChI=1S/C9H9BrO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-6H,2H2,1H3
InChIKeyNFCBVQSSJAXEJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-ethoxybenzaldehyde (CAS 79636-94-5): Physicochemical Profile and Procurement-Grade Specifications for Research Applications


5-Bromo-2-ethoxybenzaldehyde (CAS 79636-94-5) is an ortho-ethoxy substituted aromatic aldehyde with a bromine atom at the 5-position of the benzene ring . This compound (C₉H₉BrO₂, MW 229.07) is classified within substituted benzaldehydes and serves primarily as a versatile synthetic intermediate in medicinal chemistry and organic synthesis [1]. Commercial specifications typically include purity of ≥98% (HPLC), with a reported melting point of 68–71 °C and the compound supplied as a light brown to brown solid requiring storage under inert atmosphere at room temperature .

Why 5-Bromo-2-ethoxybenzaldehyde Cannot Be Casually Substituted with Other 5-Bromo-2-alkoxybenzaldehyde Analogs


Substituting 5-bromo-2-ethoxybenzaldehyde with its 2-methoxy or 2-hydroxy analogs in a synthetic sequence introduces quantifiable differences in lipophilicity, steric bulk, and hydrogen-bonding capacity that directly affect reaction outcomes and product isolation [1]. The ethoxy group confers a calculated logP of approximately 3.38 (ACD/Labs), compared to ~2.8 for the 2-methoxy analog, representing a ~0.6 log unit increase in hydrophobicity that significantly alters chromatographic retention and phase partitioning behavior [1][2]. Additionally, the increased alkyl chain length at the 2-position modifies the electronic environment at the aldehyde carbonyl and the brominated aromatic ring, potentially shifting reaction rates in nucleophilic additions and cross-coupling chemistries relative to shorter-chain analogs . These differences mandate that procurement specifications for multistep syntheses cannot treat in-class compounds as interchangeable without re-optimization of reaction conditions.

Quantitative Differentiation Evidence: 5-Bromo-2-ethoxybenzaldehyde (79636-94-5) versus Closest Analogs


Lipophilicity Advantage: +0.58 logP Differential versus 5-Bromo-2-methoxybenzaldehyde

5-Bromo-2-ethoxybenzaldehyde exhibits a calculated logP of 3.38, compared to 2.8 for 5-bromo-2-methoxybenzaldehyde, representing a +0.58 log unit (approximately 3.8-fold) increase in predicted octanol-water partitioning [1][2]. This quantitative difference in hydrophobicity translates directly to altered retention times in reversed-phase chromatography and differential solubility profiles in biphasic reaction systems .

Lipophilicity Partition coefficient Chromatographic retention

Molar Refractivity Increase: +4.7 cm³ versus 5-Bromo-2-methoxybenzaldehyde

5-Bromo-2-ethoxybenzaldehyde has a calculated molar refractivity of 52.0±0.3 cm³, compared to 47.3±0.3 cm³ for 5-bromo-2-methoxybenzaldehyde, representing a 9.9% increase in molar refractivity [1][2]. Molar refractivity correlates with molecular polarizability and London dispersion forces, which influence intermolecular interactions, solubility behavior, and chromatographic retention [1].

Molar refractivity Polarizability Electronic properties

Validated Synthetic Route from 5-Bromosalicylaldehyde: 92% Isolated Yield

A validated synthetic protocol reported in patent literature provides 5-bromo-2-ethoxybenzaldehyde in 17.2 g isolated yield (approximately 92% from 18.6 g of 5-bromosalicylaldehyde) via O-ethylation with iodoethane and potassium carbonate in DMF at 90 °C for 3 hours . The product was purified by silica gel column chromatography (hexane/ethyl acetate = 8:1), establishing a robust and reproducible synthetic route suitable for laboratory-scale preparation .

Synthetic methodology Process chemistry Scale-up

Spectral Characterization Data Availability: 2 NMR, 1 FTIR, 1 UV-Vis Spectra via SpectraBase

5-Bromo-2-ethoxybenzaldehyde (as its azine derivative) has comprehensive spectral characterization data available through SpectraBase, including 2 NMR spectra, 1 FTIR spectrum (KBr wafer technique), and 1 UV-Vis spectrum (methanol solvent) [1]. The compound is also registered in the NIST Mass Spectrometry Data Center database (NIST MS number 343147) with an electron ionization mass spectrum available for reference [2]. This multi-modal spectral documentation supports identity verification and purity assessment in procurement quality control workflows.

Spectral characterization Quality control Analytical reference

5-Bromo-2-ethoxybenzaldehyde: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


Synthesis of Lipophilic Aromatic Aldehyde Building Blocks for Medicinal Chemistry

5-Bromo-2-ethoxybenzaldehyde is the optimal choice when a synthetic sequence requires a 5-bromo-2-alkoxybenzaldehyde intermediate with enhanced lipophilicity (logP = 3.38) relative to the methoxy analog (logP = 2.8) [1]. The +0.58 logP differential facilitates improved partitioning into organic phases during extractive workup and provides distinct chromatographic retention characteristics [1]. This property is particularly valuable in the synthesis of drug candidates where modulated lipophilicity influences membrane permeability and pharmacokinetic profiles, as well as in library synthesis where distinct retention times enable efficient purification .

Precursor for Ortho-Disubstituted Benzaldehyde Derivatives Requiring Moderate Steric Bulk

When a synthetic route requires an ortho-substituted benzaldehyde with defined steric and electronic properties for regioselective functionalization, 5-bromo-2-ethoxybenzaldehyde provides a 9.9% higher molar refractivity (52.0 cm³) compared to the 2-methoxy analog (47.3 cm³) [1]. This difference in molecular polarizability and steric profile can influence reaction outcomes in ortho-lithiation, directed ortho-metalation, and cross-coupling chemistries where the alkoxy group serves as a directing moiety or modulates the electronic environment of the aromatic ring [1].

In-House Synthesis Using Validated High-Yield Protocol from 5-Bromosalicylaldehyde

For research programs with constrained procurement timelines or custom isotopic labeling requirements, 5-bromo-2-ethoxybenzaldehyde can be prepared in-house via a documented O-ethylation protocol yielding approximately 92% isolated product from 5-bromosalicylaldehyde [1]. The established reaction conditions (K₂CO₃, iodoethane, DMF, 90 °C, 3 h) and purification parameters (silica gel, hexane/EtOAc 8:1) provide a reliable synthetic alternative when commercial supply is unavailable or when modified synthetic routes are required [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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